molecular formula C19H26N4O3S B7003175 N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1-[2-(4-methylpiperazin-1-yl)sulfonylphenyl]methanamine

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1-[2-(4-methylpiperazin-1-yl)sulfonylphenyl]methanamine

Cat. No.: B7003175
M. Wt: 390.5 g/mol
InChI Key: CIYVUNNDRHUTMM-UHFFFAOYSA-N
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Description

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1-[2-(4-methylpiperazin-1-yl)sulfonylphenyl]methanamine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, an oxazole ring, and a sulfonylphenyl group, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1-[2-(4-methylpiperazin-1-yl)sulfonylphenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-22-8-10-23(11-9-22)27(24,25)18-5-3-2-4-16(18)12-20-13-17-14-21-19(26-17)15-6-7-15/h2-5,14-15,20H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYVUNNDRHUTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2CNCC3=CN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1-[2-(4-methylpiperazin-1-yl)sulfonylphenyl]methanamine typically involves multiple steps, starting with the preparation of the oxazole ring. This can be achieved through a cyclization reaction involving a suitable precursor. The cyclopropyl group is then introduced via a cyclopropanation reaction. The final step involves the coupling of the oxazole derivative with the sulfonylphenylmethanamine under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1-[2-(4-methylpiperazin-1-yl)sulfonylphenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonylphenyl group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1-[2-(4-methylpiperazin-1-yl)sulfonylphenyl]methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1-[2-(4-methylpiperazin-1-yl)sulfonylphenyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1-[2-(4-methylpiperazin-1-yl)phenyl]methanamine
  • **N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1-[2-(4-methylpiperazin-1-yl)sulfonylphenyl]ethanamine

Uniqueness

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1-[2-(4-methylpiperazin-1-yl)sulfonylphenyl]methanamine stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable for specialized applications in research and industry.

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